molecular formula C25H23N3O2 B11111518 N'-[(E)-(2-Ethoxynaphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

N'-[(E)-(2-Ethoxynaphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

Cat. No.: B11111518
M. Wt: 397.5 g/mol
InChI Key: VDDMTHOFYPFDQJ-JVWAILMASA-N
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Description

N’-[(E)-(2-Ethoxynaphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of naphthalene rings, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Ethoxynaphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation of 2-ethoxynaphthaldehyde with 2-naphthylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Ethoxynaphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the naphthalene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of halogenated naphthalene derivatives.

Scientific Research Applications

N’-[(E)-(2-Ethoxynaphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Ethoxynaphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-Ethoxynaphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to its specific combination of functional groups and the presence of two naphthalene rings. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide

InChI

InChI=1S/C25H23N3O2/c1-2-30-24-14-12-19-8-5-6-10-22(19)23(24)16-27-28-25(29)17-26-21-13-11-18-7-3-4-9-20(18)15-21/h3-16,26H,2,17H2,1H3,(H,28,29)/b27-16+

InChI Key

VDDMTHOFYPFDQJ-JVWAILMASA-N

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)CNC3=CC4=CC=CC=C4C=C3

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)CNC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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